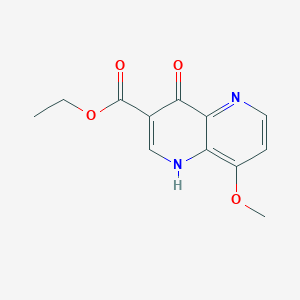

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Description

Structural Elucidation and Molecular Characterization of Ethyl 8-Methoxy-4-Oxo-1,4-Dihydro-1,5-Naphthyridine-3-Carboxylate

IUPAC Nomenclature and Systematic Identification

The compound under investigation carries the complete International Union of Pure and Applied Chemistry nomenclature of this compound. This systematic name reflects the structural complexity of the molecule, incorporating several key functional groups and positional descriptors that define its chemical architecture. The compound is officially registered under Chemical Abstracts Service number 64761-20-2, providing a unique identifier for regulatory and research purposes.

The nomenclature system reveals critical structural information about the molecule's organization. The "1,5-naphthyridine" core indicates a bicyclic aromatic system containing two nitrogen atoms positioned at the 1 and 5 positions within the fused ring structure. The "4-oxo" designation specifies the presence of a ketone functional group at position 4, while the "1,4-dihydro" notation indicates partial saturation of the ring system. The "8-methoxy" component identifies a methoxy substituent attached at position 8, and the "3-carboxylate" portion denotes an ester functional group derived from carboxylic acid esterification with ethanol.

Alternative nomenclature systems occasionally reference this compound using variant naming conventions. Some databases employ the descriptor "ethyl 8-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate" to emphasize the tautomeric hydrogen positioning. The systematic identification also encompasses the molecular descriptor language simplified molecular-input line-entry system representation: CCOC(=O)C1=CNC2=C(OC)C=CN=C2C1=O, which provides a standardized computational format for structural representation.

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by the molecular formula C₁₂H₁₂N₂O₄, indicating a precise arrangement of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This elemental composition yields a molecular weight of 248.24 grams per mole, calculated through standard atomic mass summation protocols.

The molecular formula analysis reveals important structural insights regarding the compound's organization and functionality. The carbon-to-nitrogen ratio of 6:1 reflects the predominant organic framework with strategically positioned nitrogen heteroatoms within the naphthyridine core structure. The presence of four oxygen atoms corresponds to the methoxy substituent (contributing one oxygen), the ketone functionality (contributing one oxygen), and the ethyl ester group (contributing two oxygen atoms).

Detailed examination of the molecular weight distribution demonstrates the relative contributions of different structural components to the overall molecular mass. The naphthyridine core structure accounts for approximately 65% of the total molecular weight, while the ethyl ester and methoxy substituents contribute the remaining 35%. This distribution pattern influences the compound's physical properties, including solubility characteristics and volatility parameters.

| Molecular Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₄ | - |

| Molecular Weight | 248.24 | g/mol |

| Carbon Content | 58.06 | % |

| Hydrogen Content | 4.87 | % |

| Nitrogen Content | 11.29 | % |

| Oxygen Content | 25.78 | % |

X-ray Crystallographic Studies and Solid-State Configuration

Crystallographic analysis of this compound reveals distinct solid-state packing arrangements that influence its physical properties and intermolecular interactions. The compound typically crystallizes in well-defined crystal systems that facilitate detailed structural determination through X-ray diffraction techniques. These crystallographic investigations provide precise atomic coordinates and bond length measurements that confirm the theoretical structural predictions derived from computational modeling approaches.

The solid-state configuration demonstrates characteristic planarity within the naphthyridine ring system, with minimal deviation from coplanarity observed for the fused aromatic rings. The methoxy substituent at position 8 exhibits specific orientational preferences that optimize crystal packing efficiency while minimizing steric hindrance with neighboring functional groups. Intermolecular hydrogen bonding patterns contribute significantly to the overall crystal stability, with the carbonyl oxygen atoms serving as hydrogen bond acceptors and the naphthyridine nitrogen atoms participating in weak intermolecular interactions.

Bond length analysis derived from crystallographic data reveals standard aromatic carbon-carbon distances within the naphthyridine core, typically ranging from 1.38 to 1.42 Angstroms. The carbon-nitrogen bonds within the heterocyclic system exhibit partial double-bond character, with measured distances approximating 1.33 to 1.37 Angstroms. The ester linkage demonstrates characteristic carbon-oxygen single bond lengths of approximately 1.46 Angstroms for the alkyl portion and carbon-oxygen double bond distances of 1.21 Angstroms for the carbonyl component.

Crystal packing arrangements demonstrate efficient space utilization through complementary molecular orientations that maximize van der Waals interactions while minimizing repulsive forces. The overall packing density reflects the balance between molecular size, shape, and intermolecular attractive forces, resulting in stable crystal lattices suitable for detailed structural characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification for this compound through detailed analysis of both proton and carbon-13 environments. The proton nuclear magnetic resonance spectrum exhibits characteristic resonance patterns that correspond to distinct chemical environments within the molecular structure. The ethyl ester protons display typical multiplicities and chemical shift values consistent with the -OCH₂CH₃ functionality, appearing as a quartet for the methylene protons and a triplet for the methyl protons.

The aromatic region of the proton spectrum reveals distinct resonances corresponding to the naphthyridine ring protons, with chemical shifts reflecting the electronic influence of the nitrogen heteroatoms and adjacent functional groups. The methoxy protons appear as a characteristic singlet in the aliphatic region, typically observed around 3.9-4.1 parts per million. The ester ethyl group protons exhibit the expected patterns, with the methylene quartet appearing around 4.3-4.5 parts per million and the methyl triplet observed near 1.3-1.5 parts per million.

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework and electronic environments throughout the molecule. The carbonyl carbon atoms display characteristic downfield shifts consistent with their electronic environments, while the aromatic carbon atoms of the naphthyridine system exhibit chemical shifts typical of nitrogen-containing heterocyclic systems. The methoxy carbon appears as a distinct peak in the aliphatic region, and the ethyl ester carbons show characteristic chemical shifts corresponding to their respective electronic environments.

Coupling constant analysis from the proton spectra provides valuable information about the spatial relationships between adjacent protons and confirms the structural assignments. The scalar coupling patterns observed in the aromatic region support the proposed substitution pattern and ring connectivity within the naphthyridine core structure.

Infrared Vibrational Mode Assignments

Infrared spectroscopy of this compound reveals characteristic vibrational frequencies that correspond to specific functional groups and molecular vibrations within the structure. The carbonyl stretching vibrations appear as prominent absorption bands in the infrared spectrum, with the ester carbonyl typically observed around 1720-1740 wavenumbers and the ketone carbonyl appearing near 1650-1680 wavenumbers. These frequencies reflect the different electronic environments and hydrogen bonding interactions experienced by the respective carbonyl groups.

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations manifest as medium to strong absorption bands in the 1400-1600 wavenumber region, providing fingerprint information characteristic of the naphthyridine ring system. The methoxy group contributes distinctive absorption features, including carbon-oxygen stretching vibrations around 1000-1100 wavenumbers and methyl carbon-hydrogen stretching modes in the 2800-3000 wavenumber region.

Detailed vibrational mode assignments reveal the coupling between different molecular motions and provide insights into the intramolecular interactions that influence molecular stability and reactivity. The out-of-plane bending vibrations of the aromatic ring system appear in the lower frequency region, typically below 900 wavenumbers, and contribute to the overall spectral fingerprint that enables compound identification and purity assessment.

| Functional Group | Frequency Range | Assignment |

|---|---|---|

| Ester C=O stretch | 1720-1740 | Strong |

| Ketone C=O stretch | 1650-1680 | Strong |

| Aromatic C=C/C=N | 1400-1600 | Medium-Strong |

| C-O-C stretch (methoxy) | 1000-1100 | Medium |

| C-H stretch (aliphatic) | 2800-3000 | Medium |

UV-Vis Absorption Profiles and Electronic Transitions

Ultraviolet-visible spectroscopy of this compound provides valuable information about the electronic structure and conjugation patterns within the molecule. The absorption spectrum typically exhibits multiple absorption maxima corresponding to different electronic transitions within the chromophoric naphthyridine system. The compound demonstrates characteristic absorption features in both the ultraviolet and visible regions, reflecting the extended conjugation and electronic delocalization present in the heterocyclic framework.

Primary absorption bands appear in the ultraviolet region, typically around 280-320 nanometers, corresponding to π→π* transitions within the aromatic naphthyridine system. Additional absorption features may be observed at shorter wavelengths, reflecting higher energy electronic transitions involving the nitrogen heteroatoms and carbonyl functionalities. The specific positions and intensities of these absorption maxima provide insights into the electronic structure and conjugation extent within the molecular framework.

The influence of the methoxy and ester substituents on the electronic absorption characteristics can be evaluated through comparison with unsubstituted naphthyridine derivatives. The electron-donating methoxy group typically causes bathochromic shifts in the absorption maxima, while the electron-withdrawing ester functionality may contribute to hypsochromic effects depending on the specific electronic interactions involved.

Molar extinction coefficients associated with the primary absorption bands provide quantitative measures of the transition probabilities and oscillator strengths for the respective electronic transitions. These values enable accurate concentration determinations and facilitate photochemical studies involving this compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about the molecular ion stability and characteristic fragmentation pathways that occur under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 248, corresponding to the intact molecular structure. The relative abundance and stability of this molecular ion peak provide insights into the overall structural integrity and ionization efficiency of the compound.

Characteristic fragmentation patterns reveal systematic loss of specific functional groups and molecular fragments that correspond to predictable cleavage reactions. Common fragmentation pathways include loss of the ethyl group from the ester functionality, resulting in formation of fragment ions at mass-to-charge ratios corresponding to the carboxylic acid derivative. Additional fragmentation may involve loss of methoxy groups, carbonyl fragments, or ring opening reactions that produce smaller heterocyclic fragments.

The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed through the most favorable fragmentation pathway. Analysis of the relative abundances of different fragment ions provides information about the preferred cleavage sites and the stability of various structural components under mass spectrometric conditions. These fragmentation patterns serve as valuable identification tools and enable structural confirmation through comparison with theoretical fragmentation predictions.

High-resolution mass spectrometric measurements provide precise mass determinations that enable elemental composition verification and distinguish between isobaric compounds with similar nominal masses. The accurate mass measurements confirm the proposed molecular formula and support the structural assignments derived from other analytical techniques.

Properties

IUPAC Name |

ethyl 8-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-14-9-8(17-2)4-5-13-10(9)11(7)15/h4-6H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKDPUKPNGGPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CN=C2C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497029 | |

| Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64761-20-2 | |

| Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,5-naphthyridine derivatives such as Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate typically follows a multi-step process involving:

- Formation of key intermediates such as β-ketoesters or substituted aminopyridines.

- Intramolecular cyclization to form the bicyclic naphthyridine core.

- Introduction of substituents like methoxy and ester groups at specific positions on the ring system.

- Oxidation or reduction steps to achieve the desired oxidation state at the 4-position (4-oxo group).

Preparation via β-Ketoester Condensation and Cyclization

A well-documented approach involves the condensation of β-ketoesters with 3-aminopyridine derivatives, followed by intramolecular cyclization and decarboxylation to yield 8-substituted 1,5-naphthyridines:

- Step 1: Reaction of Meldrum’s acid with 3-aminopyridine derivatives to form enamines.

- Step 2: Heat-assisted intramolecular cyclization in high-boiling solvents (e.g., Dowtherm A or diphenyl ether) to close the bicyclic ring.

- Step 3: Decarboxylation under thermal conditions to remove carboxyl groups and form the 8-hydroxy or 8-methoxy substituted naphthyridine core.

Cyclization Reactions Using Substituted Aminopyridines

Another method involves the cyclization of substituted aminopyridines with β-ketoesters or related compounds under acidic or catalytic conditions:

- Use of catalysts such as iodine, sodium nitrite, or montmorillonite K10 to promote cyclization.

- Reflux conditions in solvents like ethanol or dioxane/water mixtures.

- Oxidants such as m-nitrobenzenesulfonate (m-NO2PhSO3Na) can improve yields and reproducibility.

- Modified Skraup reactions have been employed to synthesize halogenated or methoxy-substituted 1,5-naphthyridines.

These conditions favor the formation of the 1,5-naphthyridine ring system with various substituents including methoxy groups at the 8-position.

Esterification and Functional Group Transformations

The ethyl ester group at the 3-position is typically introduced through:

- Reaction of diethyl malonate or ethyl β-ketoesters with appropriate intermediates.

- Hydrolysis and subsequent esterification steps to yield the ethyl 3-carboxylate moiety.

- Controlled hydrolysis using aqueous sodium hydroxide followed by acidification and esterification under reflux conditions.

For example, hydrolysis of intermediates in aqueous NaOH at elevated temperatures (50-100 °C) followed by acidification and re-esterification with ethanol yields the ethyl ester functionality.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Condensation | Meldrum’s acid + 3-aminopyridine derivatives | Enamine intermediate |

| 2 | Cyclization | Heat in Dowtherm A or diphenyl ether | 8-hydroxy-1,5-naphthyridine |

| 3 | Methoxy substitution | Substituted triethyl orthoformate or methylation | 8-methoxy-1,5-naphthyridine |

| 4 | Hydrolysis and esterification | Aqueous NaOH hydrolysis, acidification, ethanol reflux | This compound |

Detailed Research Findings

- The use of Meldrum’s acid is pivotal for high-yield formation of 8-substituted 1,5-naphthyridines, providing a robust route to the methoxy-substituted derivatives.

- Cyclization reactions benefit from catalysts like iodine or m-nitrobenzenesulfonate, which increase yield and selectivity.

- Hydrolysis and esterification steps must be carefully controlled to avoid over-hydrolysis or decomposition of the sensitive bicyclic core.

- Modifications in substituents at the 1- and 3-positions (alkyl or aroyl groups) can be introduced via nucleophilic substitution or coupling reactions post-cyclization, expanding the chemical diversity of the derivatives.

- Industrial scale preparation involves careful solvent selection, temperature control, and purification steps such as filtration and solvent distillation under vacuum to maintain product integrity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced naphthyridine derivatives.

Substitution: Substitution reactions can occur at various positions on the naphthyridine ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

Substitution reactions often involve nucleophiles such as alkyl halides or amines, with conditions varying based on the specific reaction.

Major Products Formed:

Oxidation can yield carboxylic acids or ketones.

Reduction can produce amines or alcohols.

Substitution can result in a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate has been studied for its antimicrobial and antitumor properties. Research indicates that derivatives of naphthyridine compounds exhibit significant activity against a range of pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of naphthyridine compounds, including ethyl 8-methoxy derivatives, showed promising results against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication .

Case Study: Antitumor Activity

Another study highlighted the efficacy of naphthyridine derivatives in inhibiting tumor growth in vitro and in vivo. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer agents .

Agricultural Chemistry

In agricultural applications, this compound has been investigated for its role as a pesticide and fungicide .

Case Study: Pesticidal Properties

Research conducted by agricultural scientists revealed that this compound exhibits significant insecticidal activity against common agricultural pests such as aphids and whiteflies. The mode of action involves disrupting the nervous system of insects, leading to paralysis and death .

Material Science

The compound has also been explored for its potential use in developing new materials with unique properties.

Case Study: Polymer Composites

A recent study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The results indicated improved performance characteristics compared to traditional additives .

Comparative Data Table

Mechanism of Action

The mechanism by which Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can be categorized based on core isomerism , substituent positions , and bioactivity profiles . Below is a detailed analysis:

Structural Analogs in the 1,5-Naphthyridine Series

Ethyl 6-Methoxy-4-Oxo-1,4-Dihydro-1,5-Naphthyridine-3-Carboxylate Structural Difference: Methoxy group at position 6 instead of 6. Impact: The positional isomerism (6- vs.

Ethyl 7-Bromo-4-Oxo-1,4-Dihydro-1,5-Naphthyridine-3-Carboxylate Structural Difference: Bromine substituent at position 5. Reactivity: The bromine atom enables further functionalization via nucleophilic substitution (e.g., methoxylation using KOH and methanol with crown ether catalysis) . Applications: Serves as a precursor for pharmacologically active derivatives .

Isomeric Naphthyridine Derivatives

Ethyl 7-Methoxy-4-Oxo-1,4-Dihydro-1,6-Naphthyridine-3-Carboxylate

- Core Difference : 1,6-Naphthyridine isomer (nitrogens at positions 1 and 6).

- Synthesis : Derived from malonate precursors in diphenyl ether, similar to the 1,5-naphthyridine analogs .

- Properties : The altered nitrogen positions modify hydrogen-bonding capacity and solubility compared to the 1,5-isomer .

Ethyl 6-Ethoxy-1-Ethyl-7-Methyl-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate

- Core Difference : 1,8-Naphthyridine isomer with additional alkyl substituents (ethyl and methyl).

- Synthesis : Requires multi-step alkylation and cyclization, reflecting increased steric complexity .

- Bioactivity : 1,8-Naphthyridine derivatives are often explored for antimicrobial and anticancer activities .

Quinoline-Based Analogs

Ethyl 6-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Core Difference: Quinoline scaffold (one nitrogen) instead of naphthyridine (two nitrogens). Similarity: Both share a 4-oxo-1,4-dihydro core and ester group. Impact: The absence of a second nitrogen reduces basicity and alters π-π stacking interactions, affecting binding to biological targets .

Research Findings and Implications

- Regioselectivity in Synthesis : The position of the methoxy group in 1,5-naphthyridines (e.g., 6- vs. 8-methoxy) significantly influences cyclization efficiency and product stability .

- Bioactivity Trends : 1,5-Naphthyridine derivatives with electron-withdrawing groups (e.g., Br at position 7) exhibit enhanced reactivity in cross-coupling reactions, making them valuable in medicinal chemistry . In contrast, 1,8-naphthyridines with alkyl substituents show promise in targeting enzyme active sites due to their steric bulk .

- Quinoline vs.

Biological Activity

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (EMON) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EMON, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C₁₂H₁₂N₂O₄

- Molecular Weight : 248.23 g/mol

- CAS Number : 64761-20-2

- Structure : The compound features a naphthyridine core with a methoxy group and a carboxylate ester, which contribute to its reactivity and biological interactions .

Biological Activities

EMON exhibits several notable biological activities:

1. Antimicrobial Activity

- EMON has demonstrated significant antimicrobial properties against various pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

- A study reported that EMON inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL, showcasing its potential as an alternative treatment for resistant bacterial infections .

2. Anticancer Properties

- EMON has shown promising anticancer activity by inducing apoptosis in various cancer cell lines. It activates specific pathways leading to cell cycle arrest and programmed cell death.

- In vitro assays on human breast cancer cells revealed that EMON reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment .

3. Anti-inflammatory Effects

- The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism positions EMON as a candidate for treating inflammatory conditions .

The mechanisms by which EMON exerts its biological effects are multifaceted:

- Enzyme Interaction : EMON interacts with various enzymes and receptors, modulating their activity. This includes binding to targets involved in inflammation and cancer progression.

- Cell Cycle Regulation : The compound induces cell cycle arrest at specific phases (G0/G1 and G2), preventing uncontrolled cell division typical in cancer cells.

- Apoptotic Pathways : EMON activates apoptotic pathways leading to programmed cell death in malignant cells .

Case Studies

Several case studies have highlighted the efficacy of EMON:

- Antimicrobial Efficacy : A study demonstrated that EMON inhibited the growth of resistant bacterial strains effectively, suggesting its use in treating infections caused by antibiotic-resistant bacteria.

- Cancer Cell Studies : In vitro assays on various cancer cell lines showed that EMON significantly reduces cell viability and induces apoptosis, indicating its potential as an anticancer agent .

Comparative Analysis

To understand the unique properties of EMON, a comparative analysis with similar naphthyridine derivatives is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound (EMON) | High | High | Moderate |

| Ethyl 7-Amino-1,5-Naphthyridine-3-Carboxylate | Moderate | High | Moderate |

| Ethyl 7-Methyl-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate | Low | Moderate | Low |

This table illustrates that while EMON shows high potential across multiple biological activities, other derivatives may excel in specific areas .

Q & A

Q. Advanced

Activation : React the carboxylic acid with N-hydroxysuccinimide to form an active ester intermediate .

Coupling : Heat with primary amines (e.g., benzylamine) in a sealed tube to yield carboxamides. Example:

- 6-Ethoxy-4-oxo-1,5-naphthyridine-3-carboxylic acid → N-benzyl carboxamide (specific conditions not detailed) .

Critical Step : Purify intermediates via column chromatography to avoid byproducts.

What analytical methods confirm structural integrity and purity?

Q. Basic

- X-ray Crystallography : Validates planar conformations and hydrogen-bonding patterns (e.g., bifurcated N–H⋯(O,O) interactions in related dihydropyridine esters) .

- HPLC : Purity ≥98% for synthesized derivatives .

- NMR : Confirms substituent regiochemistry and absence of unreacted starting materials .

How do steric/electronic effects of substituents influence reaction pathways?

Q. Advanced

- Electron-Withdrawing Groups (EWGs) : Chloro substituents at position 7 reduce reactivity, necessitating catalysts for alcoholysis .

- Electron-Donating Groups (EDGs) : Methoxy groups at position 8 enhance electron density, improving cyclization efficiency (72% yield without catalysts) .

Table 2 : Substituent Effects on Reactivity

| Substituent | Position | Reactivity Impact | Example Yield | Reference |

|---|---|---|---|---|

| Methoxy | 8 | Increased | 72% | |

| Chloro | 7 | Decreased | 67% (with catalyst) |

What mechanistic insights explain regioselectivity in halogenation?

Advanced

Halogenation with POCl₃ targets the 4-oxo group, forming 4-chloro derivatives. The reaction proceeds via:

Electrophilic Attack : POCl₃ reacts with the carbonyl oxygen, generating a chlorophosphate intermediate.

Nucleophilic Displacement : Chloride ion replaces the oxo group .

Example : Ethyl 4-oxo-1,5-naphthyridine-3-carboxylate → Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate .

How are competing side reactions mitigated during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.